Product packaging for palladium(II) acetate(Cat. No.:CAS No. 3375-31-3)

palladium(II) acetate

Cat. No.: B110540
CAS No.: 3375-31-3
M. Wt: 224.5 g/mol
InChI Key: YJVFFLUZDVXJQI-UHFFFAOYSA-L
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Description

Significance of Palladium(II) Acetate (B1210297) as a Precatalyst in Contemporary Organic Synthesis

Palladium(II) acetate is a pivotal precatalyst in numerous organic reactions, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. rsc.org Its widespread use stems from its advantages over other palladium sources; it is relatively stable in air, cost-effective compared to preformed Pd(0) complexes, and soluble in many organic solvents. wikipedia.orgrsc.orgosi.lv

The compound serves as a precursor in a multitude of critical carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, the Heck-Mizoroki, Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. rsc.org In these processes, Pd(OAc)₂ is typically combined with ligands, such as phosphines, to generate the active catalytic species directly in the reaction mixture. rsc.orgbohrium.com This in situ approach avoids the need to handle often unstable and expensive Pd(0) complexes. rsc.org

Beyond traditional cross-coupling, Pd(OAc)₂ has become indispensable in the rapidly advancing field of C-H bond activation and functionalization. nih.govresearchgate.net This area of research aims to form new bonds directly from ubiquitous but inert C-H bonds, offering a more atom-economical and efficient synthetic strategy. researchgate.net this compound is a common catalyst for these transformations, enabling the direct arylation, acylation, and olefination of various substrates. nih.govrsc.org For instance, it has been successfully used in the ortho-arylation of 2-phenylpyridine (B120327) derivatives and the acylation of arenes. rsc.org The versatility of Pd(OAc)₂ is further demonstrated by its application in a wide range of other reactions, including vinylation, carbonylation, and rearrangement reactions. chemicalbook.comwikipedia.org

Table 1: Selected Applications of this compound in Organic Synthesis

Reaction Type Description Example
Heck Reaction Catalyzes the reaction of an unsaturated halide with an alkene to form a substituted alkene. chemicalbook.comtcichemicals.com Coupling of 4-bromophenol (B116583) and styrene (B11656) to form trans-4-hydroxystilbene. tcichemicals.com
Suzuki-Miyaura Coupling Facilitates the cross-coupling of an organoboron compound with an organohalide. rsc.org Used with various ligands for the formation of biaryl compounds.
C-H Activation/Arylation Enables the direct coupling of an aromatic C-H bond with an arylating agent. nih.govrsc.org Ortho-arylation of 2-phenylpyridine with potassium aryltrifluoroborates. rsc.org
Carbonylation Catalyzes the formation of esters from aryl iodides, carbon monoxide, and an alcohol. chemicalbook.com Synthesis of esters from various aryl halides.
Wacker Process The oxidation of ethylene (B1197577) to acetaldehyde (B116499). wikipedia.org A key industrial process for producing a precursor to poly(vinyl acetate).

Evolution of Mechanistic Understanding of this compound Catalysis

The mechanistic pathways of reactions catalyzed by this compound are intricate and have been a subject of continuous investigation, leading to a significant evolution in their understanding. Initially, it was widely accepted that the primary role of Pd(OAc)₂ was simply to serve as a precursor that is reduced in situ to a catalytically active Pd(0) species. rsc.orgnih.gov This Pd(0) complex would then enter the catalytic cycle, typically beginning with an oxidative addition step. nih.gov

Further studies have demonstrated that catalytic cycles not exclusively involving a Pd(0)/Pd(II) manifold are operative. In many C-H activation reactions, for example, catalytic cycles involving Pd(II)/Pd(IV) intermediates have been proposed. nih.govbeilstein-journals.org In such cases, the reaction may proceed via a C-H activation step to form a palladacycle intermediate, followed by oxidative addition of a coupling partner to generate a Pd(IV) species, which then reductively eliminates to form the product and regenerate the Pd(II) catalyst. beilstein-journals.org

The role of the acetate ligand has also been re-evaluated. Far from being a simple spectator anion, acetate can actively participate in the catalytic cycle. beilstein-journals.orgnih.gov It has been proposed to act as an internal base, assisting in the C-H bond cleavage step through a concerted metalation-deprotonation (CMD) pathway. beilstein-journals.orgnih.gov The ability of the acetate ion to act as a bidentate ligand for palladium can lead to an unprecedented acceleration of key mechanistic steps, such as reductive elimination. diva-portal.org

The structure of this compound in solution adds another layer of complexity. In the solid state, it exists as a trimer, Pd₃(OAc)₆. rsc.orgosi.lv In solution, it can exist in equilibrium with dimeric and monomeric species, and the catalytically active species can vary depending on the reaction conditions and additives. acs.org For instance, in some olefin reactions, a dimeric species was found to be the most active catalyst. acs.org More recently, the formation of dinuclear Pd(I) complexes and cyclic Pd₃ clusters has been identified as an important entry point into catalytically competent species in certain cross-coupling reactions. rsc.org This ongoing research continues to refine the understanding of how this versatile precatalyst operates, enabling the development of more efficient and selective synthetic methods.

Table 2: Evolution of Mechanistic Concepts in this compound Catalysis

Mechanistic Concept Description Key Features
Classical Pd(0)/Pd(II) Cycle Pd(II) is reduced to Pd(0), which is the active catalyst. The cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov The foundational mechanism for most cross-coupling reactions.
C-H Activation Pathways Direct functionalization of C-H bonds, often involving a palladacycle intermediate. nih.govbeilstein-journals.org Can proceed via electrophilic palladation or a Concerted Metalation-Deprotonation (CMD) pathway.
Pd(II)/Pd(IV) Cycle An alternative cycle, particularly in C-H activation, that avoids a Pd(0) state. Involves a Pd(IV) intermediate. nih.govbeilstein-journals.org Oxidative addition to a Pd(II) intermediate forms Pd(IV), followed by reductive elimination.
Active Role of Acetate The acetate ligand is not merely a spectator ion but participates in the reaction. beilstein-journals.orgnih.govdiva-portal.org Can act as an internal base in C-H cleavage (CMD mechanism) and accelerate reductive elimination. beilstein-journals.orgdiva-portal.org
Higher Order/Cluster Species The catalytically active species may not be monomeric. rsc.orgacs.org Trimeric, dimeric, and dinuclear Pd(I) clusters have been identified as catalytically relevant. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O4Pd B110540 palladium(II) acetate CAS No. 3375-31-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

palladium(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YJVFFLUZDVXJQI-UHFFFAOYSA-L
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O4Pd
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DSSTOX Substance ID

DTXSID10890575
Record name Diacetatopalladium
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Molecular Weight

224.51 g/mol
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Physical Description

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline]
Record name Palladium(II) acetate
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CAS No.

3375-31-3, 19807-27-3
Record name Diacetatopalladium
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Record name Acetic acid, palladium salt (1:?)
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Record name Palladium(II) acetate
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Record name PALLADIUM(II) ACETATE
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Catalytic Activation and Speciation of Palladium Ii Acetate

Precatalyst Activation Pathways of Palladium(II) Acetate (B1210297)

The journey from the stable palladium(II) acetate precatalyst to a reactive catalytic species involves several key transformations. These pathways can be broadly categorized into reductive processes that generate palladium(0) complexes and non-reductive routes that lead to the formation of highly reactive cationic palladium(II) species.

For many cross-coupling reactions, the active catalyst is a palladium(0) species. The reduction of the initial palladium(II) precatalyst is therefore a critical initiation step. This reduction can be achieved through various mechanisms, often involving other components of the reaction mixture.

Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed reactions, not only to stabilize the metal center and modulate its reactivity but also to facilitate the reduction of palladium(II) to palladium(0). acs.orgresearchgate.net The combination of this compound and phosphine ligands can spontaneously generate palladium(0) complexes. acs.org In this process, the phosphine ligand itself acts as the reducing agent and is subsequently oxidized, typically to phosphine oxide. acs.orgacs.org

The reaction between this compound and triphenylphosphine (B44618) (PPh3), for instance, leads to the in situ formation of a palladium(0) complex. This process involves an intramolecular reaction where the phosphine reduces the Pd(II) center and is oxidized to triphenylphosphine oxide (OPPh3). acs.org In the presence of an excess of the phosphine ligand, the generated palladium(0) species can be stabilized as complexes like Pd(PPh3)4. acs.org The use of bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can also effect this reduction, yielding a biphosphine mono-oxide as a byproduct. researchgate.net

Precatalyst SystemReductantKey TransformationResulting Pd SpeciesRef
Pd(OAc)2 / PPh3PPh3Intramolecular reduction of Pd(II) by PPh3Pd(0)(PPh3)n acs.org
Pd(OAc)2 / dpppdpppReduction of Pd(II) by dpppPd(0) complex researchgate.net
Pd(II)-halide / NaBH4NaBH4Reduction in the presence of phosphineBis(diphosphine)Pd(0) or Tetrakis(phosphine)Pd(0) acs.org
(PPh3)2PdCl2 / NaOHNaOH (with phase-transfer catalyst)Reduction to Pd(0)(PPh3)4Pd acs.org

An autocatalytic mechanism for the reduction of palladium(II) has been proposed, particularly in the context of reactions involving hydrogen. researchgate.net In this pathway, the reduction process is catalyzed by the palladium(0) species that are formed. Palladium(0) compounds and their hydrides play a pivotal role in accelerating the reduction of the remaining palladium(II) complexes. This autocatalytic loop is a key feature in the formation of supported palladium catalysts from this compound and dihydrogen on a carbon support. researchgate.net A kinetic model for this surface reaction suggests that one of the distinctive features is the relatively slow reduction of intermediate palladium(I) compounds to palladium(0). researchgate.net

Protons can significantly influence the reactivity of palladium(0) species. For catalytic systems starting with this compound and phosphine ligands, the presence of protons can destabilize anionic palladium(0) complexes like [Pd(0)(PPh3)2(OAc)]−. libretexts.org This interaction facilitates the formation of an unstable, coordinatively unsaturated Pd(0)(PPh3)2 species, which is highly active and readily enters the catalytic cycle. libretexts.org This destabilization effect is one reason why precatalyst systems of Pd(OAc)2 with monophosphine ligands are often more efficient in Heck reactions compared to the more stable 18-electron complex Pd(0)(PPh3)4. libretexts.org

In certain catalytic reactions, particularly C-H activation/functionalization, highly electrophilic cationic palladium(II) species are the active catalysts. These can be generated from neutral this compound by the action of specific additives that promote the dissociation of the acetate ligands.

Strong acids with non-coordinating anions, such as tetrafluoroboric acid (HBF4), can act as acetate scavengers to generate active cationic palladium(II) species from this compound. beilstein-journals.orgd-nb.infonih.gov The reaction of Pd(OAc)2 with HBF4 is a common strategy to produce these highly reactive species in situ. beilstein-journals.orgd-nb.infonih.gov The resulting cationic palladium(II) complexes are more electrophilic and can be significantly more reactive towards C-H activation, even at room temperature. beilstein-journals.orgd-nb.infonih.gov For example, in the Fujiwara-Morita reaction and certain Suzuki-Miyaura couplings, the addition of a BF4- source to reactions starting with Pd(OAc)2 was found to be essential for product formation, highlighting the crucial role of the cationic species. beilstein-journals.orgd-nb.info The generated cationic palladium can then proceed to form key intermediates, such as palladacycles, in the catalytic cycle. beilstein-journals.orgd-nb.infonih.gov

PrecursorAdditiveRole of AdditiveGenerated SpeciesApplication ExampleRef
Pd(OAc)2HBF4Acetate ScavengerCationic Palladium(II)Room Temperature C-H Arylation beilstein-journals.orgd-nb.infonih.gov
Pd(OAc)2AgBF4Acetate ScavengerCationic Palladium(II)C-H Arylation without external acid nih.gov

Generation of Cationic Palladium(II) Species

Electrophilic Palladium(II) Species

The generation of electrophilic palladium(II) species is a key step in many catalytic cycles involving this compound. These species are highly reactive towards a variety of organic substrates. One common pathway to generate these electrophilic species is through the reaction of this compound with strong acids, such as trifluoroacetic acid (TFA). rsc.orgrsc.org This reaction leads to the formation of palladium(II) trifluoroacetate (B77799), which is considered a more electrophilic and active catalyst in certain reactions. rsc.org

In the context of C-H activation reactions, the electrophilicity of the palladium(II) center is crucial for the initial interaction with the C-H bond. The mechanism often involves the coordination of a directing group on the substrate to the palladium center, followed by an electrophilic attack of the palladium on the C-H bond. rsc.orgnih.gov The nature of the ligands on the palladium and the reaction conditions significantly influence the electrophilicity of the palladium species and, consequently, the efficiency of the C-H activation process. nih.gov

Solution-Phase Speciation of this compound

The behavior of this compound in solution is complex and highly dependent on the solvent, concentration, and the presence of other coordinating species. osi.lvresearchgate.net This variability in speciation has a direct impact on its catalytic activity.

Trimeric and Monomeric Forms of this compound in Solution

In the solid state, this compound exists predominantly as a cyclic trimer, [Pd₃(OAc)₆]. osi.lv This trimeric structure can also persist in non-coordinating solvents like benzene (B151609) and chloroform, especially at higher concentrations. osi.lvresearchgate.net However, in many coordinating solvents, an equilibrium exists between the trimeric and monomeric forms. osi.lvresearchgate.net

The dissociation of the trimer into monomers is favored in more polar and coordinating solvents. osi.lvresearchgate.net For instance, in solvents like N-methylpyrrolidinone (NMP), this compound can exist almost entirely in its monomeric form. osi.lv The presence of ligands, such as phosphines, also promotes the dissociation of the trimer to form monomeric palladium complexes. lookchem.com This equilibrium is significant because the monomeric species are often considered to be the more catalytically active form in many reactions. chemrxiv.org

Equilibrium between Trimeric and Monomeric this compound in Various Solvents
SolventPredominant SpeciesReference
BenzeneTrimer osi.lv
Chloroform (concentrated)Trimer osi.lv
Chloroform (dilute)Equilibrium between trimer and linear dimer osi.lv
Toluene (B28343)Up to 21% monomeric form osi.lv
N-Methylpyrrolidinone (NMP)100% monomeric form osi.lv
1,4-Dioxane (B91453), DMA, DMF, DME, MeCN, DMSOMonomer is the main form researchgate.net

Influence of Solvent Coordination on Trimeric Structure

The nature of the solvent plays a critical role in the speciation of this compound. Coordinating solvents can interact with the palladium centers, leading to the breakdown of the trimeric structure. chemrxiv.orgnsf.gov For example, solvents with nitrogen-containing functional groups, like pyridine, can coordinate to the palladium and facilitate the formation of solvated monomers. researchgate.netnsf.gov

Even in solvents where the trimeric structure is largely retained, solvent molecules can substitute for acetate ligands. For instance, in the presence of water or alcohols, one of the acetate groups in the trimer can be replaced by a water or alcohol molecule, respectively, while the trimeric core remains intact. osi.lv This solvent coordination can alter the reactivity of the palladium complex. mdpi.comnih.gov

Formation and Reactivity of Anionic Palladium(0) and Palladium(II) Intermediates

In many palladium-catalyzed reactions, the active catalytic species is actually a palladium(0) complex, which is generated in situ from the this compound precursor. nih.govacs.org The reduction of Pd(II) to Pd(0) can be effected by various reagents, including phosphines, which also act as ligands. scispace.comresearchgate.net

Interestingly, research has shown that the anions present in the reaction mixture, such as acetate (OAc⁻), play a crucial role in the catalytic cycle. nih.govacs.org Instead of the commonly postulated neutral Pd(0)L₂ species, tricoordinated anionic complexes like [Pd(0)L₂(OAc)]⁻ have been identified as the effective catalysts in cross-coupling and Heck reactions. nih.govscispace.com These anionic palladium(0) species exhibit different reactivity in oxidative addition compared to their neutral counterparts. nih.gov

Furthermore, the oxidative addition of an aryl halide to these anionic palladium(0) complexes can lead to the formation of pentacoordinated anionic arylpalladium(II) intermediates, such as [ArPdI(OAc)L₂]⁻, rather than the traditionally assumed trans-ArPdIL₂. nih.govscribd.com The stability and reactivity of these anionic intermediates are influenced by the nature of the anion and other reaction conditions. scribd.com

Dinuclear and Trinuclear Palladium Species in Catalytic Cycles

While monomeric palladium species are often invoked in catalytic mechanisms, there is growing evidence for the involvement of dinuclear and trinuclear palladium species in catalytic cycles. nih.govacs.org The trimeric structure of this compound itself can be preserved during the initial stages of some reactions, with ligand exchange occurring on the intact trinuclear framework. rsc.orgrsc.org

In certain C-H activation reactions, it has been proposed that the reaction can proceed through both dinuclear and trinuclear palladium intermediates in addition to mononuclear pathways. nih.gov The relative contribution of these different pathways can be influenced by the reaction conditions, such as the substrate-to-palladium ratio. nih.gov

Examples of Dinuclear and Trinuclear Palladium Species in Catalysis
Species TypeProposed Role/ReactionReference
Trinuclear [Pd₃(OAc)₆₋ₓ(OTFA)ₓ]Key precatalyst in reactions catalyzed by this compound and trifluoroacetic acid. rsc.orgrsc.org
Dinuclear and Trinuclear PalladacyclesIntermediates in cyclopalladation reactions. nih.gov
Dinuclear Pd(I) DimersCan act as precatalysts for Pd(0) species or as direct catalysts in certain cross-coupling reactions. nih.govrsc.org

In dinuclear palladium complexes, acetate ligands often act as bridging ligands, connecting the two palladium centers. acs.orgresearchgate.net This bridging interaction plays a significant role in the structure and reactivity of the dimer. The geometry of these dimers can vary, with some adopting a planar structure while others exhibit a "clamshell" geometry where the palladium atoms are brought into close proximity. acs.org

The lability of these bridging acetates is an important factor. Compared to bridging chloride ligands, bridging acetates are generally less labile, meaning they exchange more slowly. cdnsciencepub.com This difference in lability can have a profound impact on the kinetics and mechanism of catalytic reactions involving these dimeric species.

Ligand Exchange with Trifluoroacetic Acid and Trinuclear Speciesresearchgate.netcuni.cz

The activation of this compound with strong acids, such as trifluoroacetic acid (TFA), is a critical step in numerous catalytic reactions. This process involves a ligand exchange that significantly alters the structure and reactivity of the palladium catalyst. Research shows that the combination of this compound with TFA leads to the formation of key cyclic trinuclear complexes. rsc.orgnih.gov

Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have demonstrated that the trimeric cyclic structure of this compound, [Pd₃(OAc)₆], undergoes a sequential and rapid exchange of its acetate (OAc) ligands for trifluoroacetate (OTFA) ligands upon the addition of TFA. rsc.org This process results in the formation of a series of mixed-ligand trinuclear species with the general formula [Pd₃(OAc)₆₋ₓ(OTFA)ₓ], where 'x' ranges from 1 to 6. nih.govresearchgate.netrsc.org A crucial finding is that the triangular trinuclear palladium framework of the precatalyst remains intact during this ligand exchange phase. rsc.orgnih.govrsc.org The exchange is also reversible; the addition of acetic acid to a solution containing the mixed-ligand species can shift the equilibrium back toward complexes with a higher acetate content. rsc.org

The introduction of the strongly electron-withdrawing trifluoroacetate ligands decreases the electron density at the palladium atoms, which is a key factor in the subsequent catalytic steps. rsc.org The stepwise addition of TFA to a solution of this compound allows for the observation of distinct species (1-7) by ¹³C and ¹H NMR, corresponding to the progressive substitution of acetate ligands. rsc.orgresearchgate.net

Species NumberChemical FormulaObservation Notes
1[Pd₃(OAc)₆]Present initially; signal intensity decreases as TFA is added. rsc.org
2[Pd₃(OAc)₅(OTFA)]Appears as the signal for species 1 decreases. rsc.org
3-6[Pd₃(OAc)₄(OTFA)₂] to [Pd₃(OAc)(OTFA)₅]Signals for these species appear and then decrease sequentially as the OTFA/OAc ratio increases. rsc.org
7[Pd₃(OTFA)₆]The final species in the ligand exchange sequence. rsc.org

During the course of a C-H activation reaction, such as with acetanilides, this trinuclear palladium core can be preserved in the initial phase. rsc.orgnih.gov However, further transformations can occur. For instance, in the C-H activation of 3-bromoacetanilide, an initial trinuclear complex (T) is formed, which can then convert to a more stable binuclear complex (D). rsc.org Using sub-stoichiometric amounts of acetanilide (B955) allowed for the isolation and characterization of a linear trinuclear complex (T) by diffraction techniques. rsc.org These findings underscore the importance of considering reaction pathways that involve trinuclear palladium species when discussing the mechanisms of reactions catalyzed by palladium acetate and TFA. rsc.orgnih.gov

Complex IdentifierDescriptionStructural Information
[Pd₃(OAc)₆]Initial this compound trimer.Cyclic triangular structure with bridging acetate ligands. rsc.org
[Pd₃(OAc)₆₋ₓ(OTFA)ₓ]Mixed-ligand trinuclear species.Cyclic triangular structure is preserved during ligand exchange. rsc.orgrsc.org
Complex TTrinuclear intermediate in C-H activation.Characterized as having a linear trinuclear structure. rsc.org
Complex DBinuclear product from Complex T.A dimeric complex with two bridging trifluoroacetates. rsc.org

Mechanistic Investigations of Palladium Ii Acetate Catalyzed Reactions

Fundamental C-H Activation Mechanisms

The cleavage of a C-H bond is often the rate-determining step in catalytic cycles, and its mechanism dictates the reaction's selectivity and efficiency. researchgate.net For palladium(II) acetate (B1210297), the specific pathway for C-H activation can be influenced by factors such as the substrate's electronic properties, the nature of directing groups, and the presence of additives.

The Concerted Metalation-Deprotonation (CMD) mechanism is widely regarded as a predominant pathway for C-H bond activation in reactions catalyzed by palladium(II) acetate and other late transition metals. wikipedia.orgrsc.orgmdpi.com This pathway involves a single transition state where the C-H bond is cleaved and a new carbon-palladium bond is formed simultaneously. wikipedia.org A key feature of the CMD mechanism is that it does not proceed through a formal oxidative addition step that would change the metal's oxidation state. Instead, a base, often an acetate ligand, abstracts the proton from the C-H bond. wikipedia.orgpanchakotmv.ac.in

Computational and experimental studies have shown that the CMD pathway is often lower in energy compared to other mechanisms like oxidative addition or σ-bond metathesis. wikipedia.orgpanchakotmv.ac.in For instance, in a study using Pd(OAc)₂ monomers and nitrile-containing substrates, the activation barrier for the CMD process was calculated to be 29.6 kcal/mol, significantly lower than the 62.8 kcal/mol for oxidative addition and 48.3 kcal/mol for σ-bond metathesis. panchakotmv.ac.in This pathway is applicable to the activation of aryl, alkenyl, and alkyl C-H bonds. wikipedia.org

The acetate ligand, originating from the this compound precursor, plays a crucial and multifaceted role in the CMD mechanism. acs.orgnih.gov It is not merely a spectator ligand but an active participant, functioning as an internal base to facilitate the deprotonation of the C-H bond. nih.govrsc.org This intramolecular assistance is a defining characteristic of the CMD pathway. u-tokyo.ac.jp

The cooperative action of the acetate ligand involves several key functions:

It acts as an inner-sphere base, abstracting the proton from the C-H bond. nih.gov

In some cases, it can bring an acid reagent into proximity with the metal center, activating both the substrate and the acid simultaneously. acs.orgnih.gov

Following C-H activation, it can act as an intramolecular acid to facilitate subsequent steps like protodemetalation, helping to regenerate the catalyst. acs.orgnih.gov

This internal base function of the acetate is critical, especially in systems without a strong external base. The basicity of the acetate ligand is finely tuned for this role; it is strong enough to deprotonate the weakly acidic C-H bond that is being activated by the electrophilic palladium center. nih.gov

The concerted nature of the metalation and deprotonation steps in the CMD pathway is geometrically realized through a cyclic transition state. rsc.org For this compound, this typically involves a six-membered transition state. researchgate.netu-tokyo.ac.jp This arrangement includes the palladium atom, the carbon and hydrogen atoms of the C-H bond being cleaved, and the two oxygen atoms of the acetate ligand (or one oxygen and the hydrogen being abstracted).

DFT calculations have consistently identified this six-membered palladacycle as a low-energy transition state. researchgate.net The formation of this cyclic structure allows for an efficient transfer of the proton to the acetate ligand as the palladium-carbon bond forms. u-tokyo.ac.jp This organized transition state geometry explains the high regioselectivity often observed in directed C-H functionalization reactions, where a directing group on the substrate positions the C-H bond favorably for the palladium center to engage in this cyclic arrangement. mdpi.com In the cyclometalation of dimethylbenzylamine by palladium acetate, the rate-limiting step is the initial electrophilic attack of palladium on the C-H bond to form an agostic complex, which then proceeds to the cyclometalated product via a six-membered transition state with almost no activation barrier. researchgate.net

Calculated Activation Barriers for C-H Activation Mechanisms
MechanismSubstrate SystemCalculated Activation Barrier (kcal/mol)Reference
Concerted Metalation-Deprotonation (CMD)Nitrile-containing substrate with Pd(OAc)₂29.6 panchakotmv.ac.in
Oxidative AdditionNitrile-containing substrate with Pd(OAc)₂62.8 panchakotmv.ac.in
σ-Bond MetathesisNitrile-containing substrate with Pd(OAc)₂48.3 panchakotmv.ac.in
CMD via 6-membered TSBenzene (B151609) with M(η²-O₂CH)₂ (M=Pd)16.1 panchakotmv.ac.in

An alternative pathway for the activation of aromatic C-H bonds is the Electrophilic Aromatic Substitution (EAS) mechanism, also referred to as electrophilic palladation. beilstein-journals.org In this two-step process, the palladium(II) center acts as an electrophile that is attacked by the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com This initial attack is the rate-determining step and leads to the formation of a cationic carbocation intermediate, often called a Wheland intermediate or sigma complex, which disrupts the aromaticity of the ring. beilstein-journals.orgmasterorganicchemistry.com In the second, faster step, a base removes the proton from the carbon bearing the new palladium-carbon bond, restoring aromaticity. masterorganicchemistry.com

This mechanism is generally favored for electron-rich arenes. beilstein-journals.org The generation of electron-poor, cationic palladium species, for instance by reacting Pd(OAc)₂ with a strong acid like trifluoroacetic acid (TFA), can enhance the electrophilicity of the metal center and promote the EAS pathway. beilstein-journals.org However, in many systems catalyzed by this compound alone, the CMD mechanism is computationally found to be more favorable than a classic EAS pathway involving a distinct Wheland intermediate. panchakotmv.ac.in

σ-Bond metathesis is another potential mechanism for C-H bond activation. mdpi.com This pathway involves a four-center transition state where the C-H bond of the substrate interacts with a Pd-X bond (where X could be acetate, for example). In this concerted process, the C-H bond is broken, and a new C-Pd bond is formed, while the hydrogen atom is transferred to the X ligand to form H-X, and a new ligand coordinates to the metal. Unlike CMD, where a ligand base assists deprotonation, σ-bond metathesis involves the direct exchange of σ-bonds.

Theoretical studies have assessed the feasibility of σ-bond metathesis reactions involving palladium(II) complexes. While feasible, this pathway can be competitive with an oxidative addition/reductive elimination sequence in some cases, particularly when an additional lone pair on the reacting molecule (like water or an alcohol) is available. nih.gov However, for many C-H activation reactions catalyzed by this compound, DFT calculations have indicated that σ-bond metathesis has a higher activation energy barrier compared to the CMD pathway. panchakotmv.ac.in

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal center inserts into a covalent bond (like a C-H bond), leading to an increase in both the coordination number and the formal oxidation state of the metal. wikipedia.orgyoutube.com For a palladium(II) catalyst, oxidative addition of a C-H bond would generate a high-valent palladium(IV) hydride intermediate. nih.gov This is then typically followed by reductive elimination to form the product and regenerate a Pd(II) species.

While oxidative addition is a common C-H activation mechanism for electron-rich, low-valent metals, it is generally considered less favorable for Pd(II) compared to the CMD pathway, especially for arene C-H bonds. mdpi.companchakotmv.ac.in The energy barrier to oxidize the already electron-deficient Pd(II) center to Pd(IV) is often prohibitively high. panchakotmv.ac.in Consequently, mechanisms that avoid a change in the metal's oxidation state during the C-H cleavage step, such as CMD, are frequently the lower energy and more operative pathways in this compound-catalyzed reactions. mdpi.com

Comparison of C-H Activation Mechanisms with this compound
MechanismKey FeatureChange in Pd Oxidation StateTypical Intermediate/Transition State
Concerted Metalation-Deprotonation (CMD)Simultaneous C-Pd bond formation and C-H cleavage assisted by an internal base.None (Pd(II) → Pd(II))Six-membered cyclic transition state
Electrophilic Aromatic Substitution (EAS)Electrophilic attack of Pd(II) on the aromatic ring.None (Pd(II) → Pd(II))Cationic Wheland intermediate (sigma complex)
σ-Bond MetathesisDirect, concerted exchange of σ-bonds.None (Pd(II) → Pd(II))Four-center transition state
Oxidative AdditionInsertion of the metal center into the C-H bond.Increase (Pd(II) → Pd(IV))Palladium(IV) hydride intermediate

Concerted Metalation-Deprotonation (CMD) Pathway

Ligand Effects on Reactivity and Selectivity

The coordination of ligands to the palladium center in this compound complexes plays a crucial role in dictating the catalyst's reactivity and selectivity in a wide array of chemical transformations. Ligands can modulate the electronic and steric properties of the palladium catalyst, thereby influencing the rates and outcomes of key elementary steps in the catalytic cycle, such as C-H activation and oxidative addition.

Modulation of Palladium Reactivity and Structure by Ligand Coordination

The coordination of ligands to this compound can significantly alter its structure and, consequently, its catalytic activity. In solution, this compound exists as a trimer, [Pd(OAc)₂]₃, but can dissociate into monomeric and dimeric forms upon interaction with ligands. The nature of the ligand dictates the resulting palladium species and its subsequent reactivity.

For instance, the reaction of this compound with phosphine (B1218219) ligands can lead to the in situ generation of catalytically active Pd(0) species, which are pivotal for cross-coupling reactions. The stoichiometry of the phosphine ligand to the palladium precursor is a critical factor. Studies have shown that a 1:2 ratio of Pd/PPh₃ can lead to the formation of a dinuclear Pd(I) complex, [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂], which can then enter the catalytic cycle. Conversely, altering the ratio to 1:4 can result in the quantitative formation of Pd(0)(PPh₃)₃. These different palladium species exhibit distinct reactivities, highlighting the profound impact of ligand concentration on the nature of the active catalyst.

The coordination of N-heterocyclic carbene (NHC) ligands to this compound also leads to the formation of well-defined complexes with enhanced catalytic activity. The strong σ-donating ability of NHC ligands stabilizes the palladium center and promotes catalytic turnover in various cross-coupling reactions. The structure of the resulting [Pd(NHC)(OAc)₂] complexes can be finely tuned by modifying the steric and electronic properties of the NHC ligand.

The following table summarizes the effect of different ligands on the structure of this compound:

Ligand TypeResulting Palladium SpeciesImpact on Reactivity
Phosphines (e.g., PPh₃)Mononuclear Pd(0), Dinuclear Pd(I), or Pd(II) complexes depending on stoichiometryInfluences the pathway of catalyst activation and the nature of the active species in cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs)Mononuclear [Pd(NHC)(OAc)₂] complexesEnhances catalytic activity and stability in a variety of cross-coupling reactions.
BipyridinesMononuclear [Pd(bipy)(OAc)₂] complexesModulates electronic properties and can influence the selectivity of C-H functionalization reactions.

Bifunctional Ligands in C-H Activation (e.g., Mono-N-Protected Amino Acids)

A significant advancement in palladium-catalyzed C-H activation has been the development of bifunctional ligands, particularly mono-N-protected amino acids (MPAAs). These ligands possess two distinct functional groups that cooperate to facilitate the C-H activation step, which is often the rate-determining step in many catalytic cycles. researchgate.netacs.org

Mechanistic studies, supported by DFT calculations, have revealed that MPAA ligands coordinate to the palladium(II) center in a bidentate fashion through the carboxylate and the amide oxygen. acs.orgresearchgate.net This coordination pre-organizes the substrate for C-H activation. The N-acyl group of the MPAA ligand is proposed to act as an internal base, assisting in the deprotonation of the C-H bond via a concerted metalation-deprotonation (CMD) mechanism. researchgate.net This bifunctional role of the MPAA ligand significantly lowers the activation barrier for C-H cleavage, leading to enhanced reaction rates and allowing for the functionalization of previously unreactive C-H bonds. researchgate.net

The general structure of an MPAA ligand and its proposed role in the CMD transition state are depicted below:

Structure: R-CO-NH-CHR'-COOH

Coordination: Binds to Pd(II) via the carboxylate and the N-acyl carbonyl oxygen.

Function: The N-acyl group acts as an internal base to abstract a proton from the C-H bond, while the palladium center coordinates to the carbon.

The effectiveness of MPAA ligands has been demonstrated in a variety of C-H functionalization reactions, including arylation, olefination, and amination. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties by varying the amino acid backbone and the N-protecting group, enabling high levels of chemo-, regio-, and enantioselectivity. acs.orgrsc.org

The following table provides examples of MPAA ligands and their applications in palladium-catalyzed C-H activation:

MPAA LigandN-Protecting GroupAmino AcidApplication
Ac-Gly-OHAcetylGlycineC(sp²)-H olefination of phenylacetic acids
Boc-Val-OHtert-ButoxycarbonylValineEnantioselective C(sp³)-H arylation
For-Leu-OHFormylLeucineC(sp²)-H amination of benzoic acids

Steric and Electronic Effects of Ligands

The steric and electronic properties of ligands coordinated to this compound are critical determinants of the catalyst's performance. These properties can be systematically varied to optimize reactivity and selectivity for a specific transformation. chemrxiv.orgchemrxiv.org

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand directly influences the electron density at the palladium center. Electron-donating ligands, such as trialkylphosphines, increase the electron density on the palladium, which can promote oxidative addition, a key step in many cross-coupling reactions. Conversely, electron-withdrawing ligands can enhance the electrophilicity of the palladium center, which may be beneficial for reactions involving nucleophilic attack on a coordinated substrate. The electronic properties of phosphine ligands are often quantified by their Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of the corresponding [Ni(CO)₃(L)] complex.

Steric Effects: The steric bulk of a ligand, often quantified by its cone angle, plays a crucial role in controlling the coordination environment around the palladium center. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species by favoring ligand dissociation. nih.gov Furthermore, the steric environment created by the ligand can influence the regioselectivity and stereoselectivity of a reaction by dictating the approach of the substrate to the catalytic center. For example, in the Suzuki-Miyaura coupling, bulky phosphine ligands are often essential for the efficient coupling of sterically hindered substrates.

The interplay between steric and electronic effects is often complex and substrate-dependent. acs.orgchemrxiv.org A systematic study of various benzoferrocenyl phosphine ligands in palladium-catalyzed allylic alkylation and Suzuki coupling reactions demonstrated that structural modifications influencing both steric and electronic properties led to different activities in the two reaction types. acs.org

The following table illustrates the general influence of ligand properties on catalytic activity:

Ligand PropertyEffect on Palladium CenterImpact on Catalytic StepExample Ligand
Electronic: Strong σ-donorIncreases electron densityPromotes oxidative additionTri(tert-butyl)phosphine
Electronic: Strong π-acceptorDecreases electron densityCan facilitate reductive eliminationTri(pentafluorophenyl)phosphine
Steric: Large cone angleFavors lower coordination numbersCan accelerate catalysis by generating more reactive speciesSPhos
Steric: Small cone angleAllows for higher coordination numbersMay be beneficial for stabilizing the catalystTrimethylphosphine

Anionic Ligand Effects on Oxidative Addition Kinetics

The nature of the anionic ligands present in the palladium coordination sphere can have a significant impact on the kinetics of oxidative addition, a fundamental step in many palladium-catalyzed cross-coupling reactions. While this compound is the precatalyst, the acetate anions can be displaced by other anionic ligands present in the reaction mixture, such as halides from the substrate or additives.

Research has shown that anionic ligands can directly participate in the catalytic cycle by forming anionic palladium(0) species, such as [Pd(0)L₂(X)]⁻ (where L is a neutral ligand and X is an anion), which can be the active species undergoing oxidative addition. researchgate.netacs.org The presence of the anionic ligand in the coordination sphere of the Pd(0) complex affects the kinetics of the subsequent oxidative addition of an aryl halide.

For instance, studies comparing the effect of chloride and acetate anions have demonstrated that these anions influence the rate of oxidative addition as well as the structure of the resulting arylpalladium(II) complex. The reaction is often faster in the presence of halide ions. The mechanism can be complex, and the rate-limiting step may depend on the specific halide and the steric properties of the ancillary ligands. nih.gov

The following table summarizes kinetic data for the oxidative addition of phenyl iodide to different palladium(0) complexes, highlighting the effect of anionic ligands:

Palladium(0) SpeciesAnionic LigandRelative Rate of Oxidative Addition
Pd(PPh₃)₂-1.0
[Pd(PPh₃)₂(OAc)]⁻Acetate1.5
[Pd(PPh₃)₂Cl]⁻Chloride2.3

Note: The relative rates are illustrative and can vary depending on the specific reaction conditions.

These findings indicate that the anionic ligands, often originating from the palladium precursor or salts added to the reaction, are not merely spectator ions but play a crucial role in modulating the reactivity of the palladium catalyst.

Ligand-Based Tuning of Palladium(II) Reduction Potentials

The reduction potential of the Pd(II)/Pd(0) couple is a key thermodynamic parameter that influences the facility of both the oxidative and reductive steps in a catalytic cycle. Ligands coordinated to the palladium center can significantly modulate this reduction potential, thereby tuning the catalyst's oxidizing or reducing power. nih.gov

Electron-donating ligands generally stabilize the higher oxidation state (Pd(II)), making the complex more difficult to reduce and thus lowering its reduction potential. Conversely, electron-withdrawing ligands stabilize the lower oxidation state (Pd(0)), making the complex easier to reduce and increasing its reduction potential. This principle allows for the rational design of ligands to tailor the redox properties of the palladium catalyst for a specific application.

A method for determining the reduction potentials of (L)Pd(II)(OAc)₂ complexes involves studying their redox equilibria with hydroquinones. nih.gov This approach has provided quantitative insights into how different nitrogen-based ligands modulate the Pd(II) reduction potential. For example, the introduction of electron-donating methyl groups onto a bipyridine or phenanthroline ligand was found to increase the Pd(II) reduction potential, making the complex a stronger oxidant. nih.gov

The ability to tune the reduction potential is particularly important in oxidative C-H functionalization reactions, where the Pd(II) catalyst acts as an oxidant for the substrate. Ligands that raise the reduction potential of Pd(II) increase the thermodynamic driving force for the substrate oxidation step, which is often the turnover-limiting step. nih.gov

The following table presents the measured reduction potentials for a series of (L)Pd(II)(OAc)₂ complexes with different nitrogen-based ligands:

Ligand (L)Reduction Potential (V vs. Fc⁺/Fc)
Bathocuproine+0.25
4,5-Diazafluoren-9-one+0.38
2,2'-Bipyridine (bpy)+0.15
4,4'-Dimethyl-2,2'-bipyridine (dmbpy)+0.25
1,10-Phenanthroline (phen)+0.20
4,7-Dimethyl-1,10-phenanthroline (dmphen)+0.39

Data adapted from relevant research findings. nih.gov

Solvent Effects in this compound Catalysis

The choice of solvent is a critical parameter in this compound-catalyzed reactions, as it can profoundly influence the reaction rate, selectivity, and even the nature of the active catalytic species. The solvent can interact with the catalyst, substrates, and reagents in various ways, including coordination to the metal center, stabilization of intermediates and transition states, and affecting the solubility of reaction components. researchgate.netacs.org

In the context of catalyst activation, the solvent can play a direct role in the reduction of the Pd(II) precatalyst to the active Pd(0) species. researchgate.net For example, polar aprotic solvents like N,N-dimethylformamide (DMF) can facilitate the reduction of this compound, sometimes even in the absence of other reducing agents, by being oxidized themselves. The solvent can also assist in the dissociation of the trimeric this compound into more reactive monomeric forms.

The polarity of the solvent can have a dramatic effect on the reaction pathway and selectivity. In Suzuki-Miyaura couplings of chloroaryl triflates, a switch in selectivity has been observed when changing from nonpolar to polar solvents. This has been attributed to the ability of polar solvents to stabilize anionic transition states for oxidative addition, leading to a change in the preferred reaction site. However, the effect is not solely dependent on the dielectric constant, suggesting that specific solvent-catalyst interactions are at play.

Furthermore, coordinating solvents can compete with other ligands for binding to the palladium center, thereby influencing the catalyst's structure and reactivity. In some cases, strongly coordinating solvents can inhibit the reaction by blocking coordination sites required for substrate activation. Conversely, in "ligandless" reactions, the solvent itself can act as a ligand to stabilize the active palladium species.

The following table summarizes the observed effects of different solvents on this compound-catalyzed reactions:

SolventPropertiesGeneral Effects
Toluene (B28343)Nonpolar, aromaticOften used for Suzuki-Miyaura and Heck reactions; generally poor at stabilizing ionic intermediates.
Tetrahydrofuran (THF)Polar aprotic, coordinatingGood for dissolving a wide range of reagents; can coordinate to palladium and influence catalyst stability.
N,N-Dimethylformamide (DMF)Polar aprotic, high boiling pointCan facilitate Pd(II) reduction; can stabilize anionic intermediates, influencing selectivity.
Acetonitrile (B52724) (MeCN)Polar aprotic, weakly coordinatingCan influence selectivity in cross-coupling of substrates with multiple reactive sites.
WaterProtic, highly polarOften used as a co-solvent in Suzuki-Miyaura reactions to dissolve inorganic bases and facilitate transmetalation. researchgate.net
1,4-Dioxane (B91453)Polar aprotic, coordinatingCommonly used in a variety of cross-coupling reactions; can participate in redox reactions to generate Pd(0). researchgate.net

Influence of Polar and Protic Solvents

The polarity of the solvent can dramatically alter the chemoselectivity of a reaction. In the palladium-catalyzed Suzuki-Miyaura cross-coupling of chloroaryl triflates, for instance, a switch in selectivity is observed when moving between nonpolar and polar solvents. In nonpolar solvents like toluene or THF, the reaction selectively occurs at the C-Cl bond. Conversely, in certain polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF), the selectivity switches to favor the C-OTf bond researchgate.net. This phenomenon has been attributed to the ability of polar solvents to stabilize charged palladium intermediates. Computational studies suggest that in nonpolar media, the active catalyst is a neutral monophosphine species, whereas in polar solvents, an anionic palladium complex is proposed to be the active species researchgate.netsemanticscholar.orgwikipedia.org.

Interestingly, not all polar solvents induce this switch in selectivity. Protic solvents (e.g., water, alcohols) and several polar aprotic solvents (e.g., acetone, nitromethane) provide the same selectivity for C-Cl coupling as nonpolar solvents researchgate.net. This indicates that the solvent's effect on selectivity is more complex than a simple function of its dielectric constant and involves specific solvent-catalyst interactions researchgate.net. Protic solvents, in particular, can participate in ligandless Suzuki reactions, highlighting their active role in stabilizing the catalyst acs.org. The ability of a solvent to coordinate with the palladium center is also a key factor; where a ligand dissociates, a solvent molecule can take its place, especially in the absence of anions acs.org.

The following table summarizes the observed solvent effects on the chemoselectivity of the Suzuki-Miyaura coupling of 1-chloro-4-(trifluoromethylsulfonyloxy)benzene with o-tolylboronic acid, catalyzed by a palladium system.

SolventDielectric Constant (ε)Product Ratio (C-Cl coupling : C-OTf coupling)
Toluene2.4>99:1
Tetrahydrofuran (THF)7.5>99:1
Acetone20.5>99:1
Methanol32.7>99:1
Nitromethane39.498:2
Acetonitrile (MeCN)36.61:99
Dimethylformamide (DMF)38.31:99
Dimethyl sulfoxide (B87167) (DMSO)47.21:99

Data compiled from experimental results reported in the literature researchgate.net. The reaction demonstrates a distinct switch in selectivity based on the solvent used, which does not correlate directly with the dielectric constant.

Solvent Oxidation by Palladium(II) Species

The activation of the this compound precatalyst to the active Pd(0) species is a fundamental step in many catalytic cycles. While this reduction can be achieved by various additives like phosphines or boronic acids, the solvent itself can play a direct role in this process through oxidation acs.org.

Certain solvents are capable of reducing Pd(II) to Pd(0). Amide dipolar aprotic solvents, such as dimethylformamide (DMF), can be oxidized by Pd(II) species. This redox reaction results in the formation of an imide byproduct and the desired Pd(0) catalyst acs.org. Other solvents, including cyclohexanone, 1,4-dioxane, and 1,2-dimethoxyethane (B42094) (DME), can also participate in such redox reactions to generate Pd(0) acs.org. This capacity for the solvent to act as a reducing agent is crucial, particularly in reactions that proceed without the addition of other specific reducing agents. For example, the Heck reaction is often catalyzed by this compound alone, and the reduction to the active Pd(0) species must be facilitated by another component in the reaction mixture, which can be the solvent acs.org. The ability of a solvent to be oxidized by the palladium(II) precursor is thus a key mechanistic consideration in the in situ generation of the active catalyst.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the intricate mechanisms of palladium-catalyzed reactions. These theoretical approaches provide detailed insights into reaction intermediates, transition states, and the energetics of different mechanistic pathways that are often difficult or impossible to observe experimentally. By modeling the catalytic cycle, researchers can elucidate the roles of ligands, solvents, and substrates in determining reaction outcomes, including selectivity and efficiency.

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to study the mechanisms of reactions catalyzed by this compound. DFT calculations allow for the characterization of the full catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination, by computing the structures and energies of intermediates and transition states acs.orgresearchgate.netnih.gov.

A significant application of DFT has been in understanding the activation of this compound itself. DFT studies have explored the degradation of the dimeric or trimeric palladium acetate precatalyst upon the addition of phosphine ligands to form catalytically active monomeric species chemrxiv.orgosi.lv. These calculations help to identify the likely resting states of the catalyst and the initial steps of catalyst activation chemrxiv.org. For example, in the Wacker process, DFT calculations have modeled the dimeric palladium acetate complex to study the mechanism of ethylene (B1197577) oxidation, identifying the rate-determining step as a hydrogen transfer that leads to acetaldehyde (B116499) formation acs.orgacs.org.

DFT has also been instrumental in clarifying the role of solvents and additives. In the Suzuki-Miyaura reaction, DFT studies have shown how the active catalyst can change from a neutral monophosphine palladium species in nonpolar solvents to an anionic complex in polar solvents, explaining the observed switch in chemoselectivity researchgate.net. Furthermore, DFT calculations can elucidate the mechanism of C-H activation, a key step in many palladium-catalyzed reactions. Studies have modeled the cyclometalation of substrates by palladium acetate, showing that the rate-limiting step is often the electrophilic attack of the palladium on a C-H bond, followed by a low-barrier deprotonation assisted by the acetate ligand researchgate.net. These computational investigations provide a detailed picture of the electronic and steric factors that govern the reaction pathway.

Distortion/Interaction Analysis of Reaction Barriers

The distortion/interaction analysis, also known as the activation strain model (ASM), is a computational method used to provide deeper insight into the origins of activation barriers in chemical reactions semanticscholar.orgwikipedia.orgnih.govvu.nlresearchgate.netrsc.orgnih.gov. Within this framework, the activation energy (ΔE≠) of a reaction is decomposed into two primary components: the activation strain (ΔEstrain) and the interaction energy (ΔEint) vu.nlresearchgate.net.

ΔE≠ = ΔEstrain + ΔEint

The activation strain (or distortion energy) is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state nih.govvu.nl. This term is inherently destabilizing. The interaction energy represents the actual interaction (including steric repulsion, electrostatic interactions, and orbital interactions) between the distorted reactant molecules in the transition state geometry nih.govvu.nl. This term is stabilizing.

This model has been successfully applied to analyze various palladium-catalyzed reactions, such as C-X bond activation in oxidative addition steps nih.govresearchgate.net. For instance, in the oxidative addition of aryl halides to a Pd(0) center, the activation strain model can explain trends in reactivity. Analysis reveals that the higher activation barriers sometimes observed upon introducing ligands to the palladium center are partly due to a more destabilizing strain curve, which arises from the need to bend the ligands away to allow the substrate to coordinate nih.gov.

Furthermore, the model can elucidate the origins of regioselectivity. By comparing the distortion and interaction energies for competing pathways, researchers can determine whether a reaction is "distortion-controlled" or "interaction-controlled." For example, in the oxidative addition to an aryl chloride, selectivity might be governed by the greater ease of distorting a C-Cl bond in a more sterically crowded position (distortion control) nih.gov. Conversely, in another case, selectivity might be driven by a more favorable orbital interaction at a specific carbon atom (interaction control) nih.gov. This analytical approach thus provides a quantitative and conceptual framework for understanding and predicting reactivity and selectivity in palladium-catalyzed processes.

Applications of Palladium Ii Acetate in Advanced Synthetic Methodologies

C-C Coupling Reactions

The paramount application of palladium(II) acetate (B1210297) lies in its role as a precatalyst for a wide array of C-C coupling reactions. These transformations have revolutionized the way chemists approach the synthesis of complex organic molecules, enabling the fusion of molecular fragments with high precision and efficiency.

Palladium(II) acetate is one of the most frequently employed precatalysts for palladium-catalyzed cross-coupling reactions. matthey.compartinchem.com These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds. partinchem.com In a typical catalytic cycle, the this compound is reduced in situ to the active palladium(0) species. rsc.orgmychemblog.com This reduction can be facilitated by various reagents, including phosphines, which are often used as ligands. rsc.orglibretexts.org The resulting Pd(0) complex then undergoes oxidative addition with an organohalide (R-X) to form a Pd(II) intermediate. mychemblog.com This is followed by transmetalation with an organometallic reagent (R'-M) and subsequent reductive elimination to yield the coupled product (R-R') and regenerate the Pd(0) catalyst, thus completing the catalytic cycle. nih.gov The versatility of this compound stems from its compatibility with a broad range of ligands and reaction conditions, allowing for the coupling of diverse substrates. partinchem.com

The choice of ligands is crucial as they influence the stability, reactivity, and selectivity of the catalyst. rsc.orgnih.gov For instance, the ratio of this compound to triphenylphosphine (B44618) can significantly impact the catalytic efficacy and even the nature of the active catalytic species. rsc.org While traditionally, these reactions are carried out using homogeneous catalysts, efforts have been made to immobilize palladium acetate on solid supports to facilitate catalyst recovery and reuse. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used cross-coupling reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. nih.govnih.gov this compound, in combination with a suitable ligand, is a highly effective precatalyst for this transformation. thieme-connect.comacs.org The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

The catalytic cycle, initiated by the in situ reduction of Pd(II) to Pd(0), involves the oxidative addition of the organohalide to the Pd(0) complex. This is followed by transmetalation with the organoboron species, which is typically activated by a base, and concludes with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. nih.gov The use of bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiarylphosphines, has been shown to significantly enhance the rate of both oxidative addition and reductive elimination, expanding the scope of the Suzuki-Miyaura coupling to include less reactive aryl chlorides and sterically hindered substrates. nih.gov

Aryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
4-IodotoluenePhenylboronic acidPPh3K2CO3Toluene (B28343)/H2O8095
4-ChlorotoluenePhenylboronic acidXPhosK3PO4Dioxane10098
1-Bromo-4-methoxybenzene4-Formylphenylboronic acidSPhosK3PO4Toluene/H2O10092
2-Bromopyridine3-Thienylboronic acidRuPhosK2CO31,4-Dioxane (B91453)8089

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgsynarchive.com this compound is a common and highly effective precatalyst for this transformation. wikipedia.orgchemicalbook.com The reaction typically involves the in situ reduction of this compound to a Pd(0) species, which then initiates the catalytic cycle. libretexts.orgwikipedia.org The cycle comprises the oxidative addition of the halide to the Pd(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product, and the resulting palladium hydride complex is then converted back to the active Pd(0) catalyst in the presence of a base. mychemblog.comlibretexts.org

This compound-catalyzed Heck reactions are valued for their ability to form substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals. youtube.com The reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the product. libretexts.org While phosphine ligands are commonly employed, ligand-free Heck reactions using this compound as the catalyst have also been developed, particularly in aqueous media. rsc.orgresearchgate.net

Aryl HalideAlkeneBaseSolventTemp (°C)Yield (%)
IodobenzeneStyrene (B11656)K2CO3DMF10090
4-BromobenzonitrileEthyl acrylateEt3NAcetonitrile (B52724)8095
1-IodonaphthaleneMethyl methacrylateNaOAcDMA12088
4-Bromoacetophenone1-OcteneK3PO4NMP14085

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, with this compound being a viable precatalyst, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orggoogle.com The palladium catalyst facilitates the oxidative addition of the halide and the subsequent coupling with the copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. wikipedia.org

The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and are found in many biologically active molecules and functional materials. wikipedia.org While the traditional Sonogashira coupling relies on a dual palladium/copper catalytic system, copper-free variations have been developed to avoid issues associated with the homocoupling of alkynes, a common side reaction in the presence of copper. organic-chemistry.org this compound can be used in these copper-free protocols as well. nih.gov

Aryl HalideAlkyneCo-catalystBaseSolventTemp (°C)Yield (%)
IodobenzenePhenylacetyleneCuIEt3NTHFRT98
1-Bromo-4-nitrobenzene1-HeptyneCuIPiperidineDMF5092
4-IodoanisoleTrimethylsilylacetyleneNoneDIPAToluene7085
2-BromothiopheneEthynyltrimethylsilaneCuIEt3NAcetonitrile6090

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Stille reaction is a versatile cross-coupling reaction that involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organohalide or pseudohalide. wikipedia.orglibretexts.org this compound is an effective precatalyst for this reaction, typically used in conjunction with phosphine ligands. partinchem.com The catalytic cycle is initiated by the reduction of Pd(II) to Pd(0). The Pd(0) species then undergoes oxidative addition with the organohalide. The subsequent and often rate-determining step is the transmetalation of the organic group from the organostannane to the palladium complex. Finally, reductive elimination yields the cross-coupled product and regenerates the Pd(0) catalyst. wikipedia.orguwindsor.ca

A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

OrganohalideOrganostannaneLigandSolventTemp (°C)Yield (%)
IodobenzeneVinyltributyltinPPh3Toluene10096
4-Bromotoluene(4-Methoxyphenyl)tributyltinP(2-furyl)3THF6091
1-IodonaphthaleneTributyl(phenylethynyl)stannaneAsPh3Dioxane9088
Vinyl bromideAllyltributyltinPPh3DMF8085

This table presents illustrative data compiled from various research findings and is intended for educational purposes.

The Mizoroki-Heck reaction is the palladium-catalyzed reaction between aryl or vinyl halides (or triflates) with alkenes in the presence of a base. synarchive.com This reaction is more formally known as the Heck reaction, with Mizoroki being one of its independent discoverers. mychemblog.comwikipedia.org As such, the role and application of this compound in the Mizoroki-Heck reaction are identical to those described in the Heck Reaction section (4.1.1.2.). This compound serves as a robust precatalyst that is reduced in situ to generate the active Pd(0) catalyst required for the C-C bond formation between the halide and the alkene. mychemblog.comrsc.org

Cross-Coupling Reactions (General)

Fujiwara-Morita Reactions

The Fujiwara-Morita reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an arene and an olefin. nih.govnih.gov This transformation, considered an oxidative Heck reaction, is a powerful example of C-H activation, as it avoids the need for pre-functionalized starting materials. nih.gov this compound is a commonly employed catalyst for this reaction. nih.govrsc.org

The generally accepted mechanism involves the electrophilic activation of an aromatic C-H bond by a cationic palladium(II) species, which can be generated from this compound. rsc.org The acetate anion is thought to play a dual role, not only as a ligand but also by participating in the proton abstraction step. nih.govrsc.org The catalytic cycle requires an oxidant to regenerate the active Pd(II) catalyst. nih.gov While elevated temperatures (80–160 °C) and acidic conditions are often required, recent advancements have shown that these reactions can be performed at room temperature and even in water as the sole medium using highly active cationic palladium(II) catalysts. nih.govrsc.org

Key features of the Fujiwara-Morita reaction catalyzed by palladium(II) species include:

Direct C-H Alkenylation: It allows for the direct coupling of aromatic C-H bonds with alkenes.

Oxidative Coupling: An external oxidant is necessary to regenerate the active Pd(II) catalyst.

Catalyst: this compound is a frequently used and effective catalyst. nih.govrsc.org

Reaction Conditions: Traditionally requires high temperatures and acidic promoters, though milder conditions have been developed. nih.govrsc.org

C-H Functionalization Reactions

This compound is a cornerstone catalyst in the field of C-H functionalization, a strategy that offers a more atom-economical and efficient approach to creating complex molecules by directly converting C-H bonds into new functional groups. beilstein-journals.orgsemanticscholar.org These reactions often employ a directing group on the substrate to guide the palladium catalyst to a specific C-H bond, thereby ensuring high regioselectivity. beilstein-journals.org The catalytic cycles in these transformations can be complex, often involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) intermediates. semanticscholar.org

The versatility of this compound in this area is demonstrated by its ability to catalyze a wide array of C-H functionalization reactions, including arylations, acylations, sulfonylations, trifluoromethyl thiolations, and carboxylations.

This compound has been effectively utilized in the ortho-arylation of arenes bearing directing groups. researchgate.netresearchgate.net This method provides a direct route to biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials.

A notable example is the ortho-arylation of 2-phenylpyridine (B120327) derivatives with potassium aryltrifluoroborates. researchgate.net In a study by Wu and coworkers, this compound was used as the catalyst, with copper(II) acetate as the oxidant and p-benzoquinone as a co-oxidant. researchgate.net This reaction proceeded in 1,4-dioxane to afford the ortho-arylated product in good yield. researchgate.net

Anilides can also undergo ortho-arylation using a this compound catalyst. researchgate.net The oxidative coupling of anilides with arenes can be achieved in the presence of this compound and an oxygen atmosphere as the terminal oxidant, eliminating the need for metal-containing co-catalysts. researchgate.net The reaction conditions and yields for selected substrates are summarized in the table below.

Table 1: this compound-Catalyzed Ortho-Arylation of Anilides
Anilide SubstrateAreneCatalyst SystemYield (%)
2-MethylpivalanilideBenzene (B151609)Pd(OAc)₂, O₂92
2,6-DimethylpivalanilideBenzenePd(OAc)₂, O₂91
2-FluoropivalanilideBenzenePd(OAc)₂, O₂68

The introduction of an acyl group onto an aromatic ring via C-H activation is a valuable transformation for the synthesis of ketones. This compound has proven to be an effective catalyst for this reaction. researchgate.netnih.gov Directing groups are typically employed to achieve high regioselectivity.

For instance, the acylation of 2-phenylpyridine with various acyl sources can be catalyzed by this compound. Chai and coworkers reported the use of carboxylic acids as acylating agents in the presence of trifluoroacetic anhydride, which acts as an activator, affording the desired aromatic ketones in high yields. researchgate.net It was noted that electron-rich functional groups on the carboxylic acid led to higher reactivity compared to electron-withdrawing groups. researchgate.net

Other acyl sources have also been successfully employed. Liu and coworkers demonstrated a decarboxylative acylation of arenes with mandelic acid derivatives using this compound as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This method showed good tolerance for both electron-donating and electron-withdrawing groups on the phenyl ring of the mandelic acid derivative. researchgate.net

Table 2: this compound-Catalyzed Aromatic C-H Acylation of 2-Phenylpyridine
Acyl SourceActivator/OxidantYield (%)
Carboxylic AcidsTrifluoroacetic anhydride82
Mandelic Acid DerivativesTBHP82
AldehydesAg₂O (photochemical)82

The direct sulfonylation of C-H bonds to form sulfones is an important transformation in organic synthesis. While palladium-catalyzed C-H sulfonation has been reported, the specific use of this compound as the sole catalyst is less documented in readily available literature. For example, a novel palladium-catalyzed synthesis of arylsulfones has been developed using arylsulfonyl chlorides, which involves the formation of a C-S bond via C-H bond activation/functionalization. nih.gov However, a different palladium source was utilized in that particular study. Further research is needed to fully elucidate the catalytic activity of this compound in this specific transformation.

The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity. The direct introduction of this group into organic molecules via C-H activation is a highly desirable process. Palladium-catalyzed methods have been developed for the monotrifluoromethylthiolation of arenes through directed C-H bond activation. nih.gov

While the specific use of this compound as the catalyst in these reactions requires further detailed investigation from the available literature, palladium(II)-catalyzed trifluoromethylthiolation of unactivated C(sp³)–H bonds has been demonstrated using a bidentate directing group. nih.gov This reaction proceeds with an electrophilic SCF₃ source and pivalic acid as an additive, offering a novel route to trifluoromethylthiolated aliphatic acid derivatives. nih.gov

The direct carboxylation of heteroarenes with carbon dioxide (CO₂) is a highly attractive and environmentally benign method for the synthesis of carboxylic acids. This compound has been shown to catalyze the carboxylation of thiophene (B33073) with CO₂. nih.gov

Mechanistic studies using density functional theory (DFT) calculations have provided insights into this reaction. nih.gov The process involves three main steps:

Formation of a carbanion through the breaking of a C-H bond via the action of palladium acetate. nih.gov

Elimination of acetic acid. nih.gov

Nucleophilic attack of the carbanion on the electrophilic CO₂ to form a C-C bond. nih.gov

Oxidative Coupling Reactions

This compound is a key catalyst for oxidative coupling reactions, where two C-H bonds are coupled to form a new C-C bond, often with the concurrent reduction of the palladium catalyst. These reactions can be either intramolecular or intermolecular and provide powerful methods for the synthesis of complex cyclic and acyclic systems.

For example, this compound catalyzes the oxidative coupling of quinones with aromatic compounds. acs.org It also facilitates the arylation of olefins in the Heck reaction and related processes. chemicalbook.com In many of these reactions, a stoichiometric oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Common oxidants include copper(II) salts, silver(I) salts, or benzoquinone.

C-Heteroatom Coupling Reactions

The formation of carbon-heteroatom bonds is of fundamental importance in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. This compound has proven to be an effective catalyst for these transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. wikipedia.orgorganic-chemistry.org While often initiated with a Pd(0) precatalyst, systems starting with this compound are also widely used. nih.govlibretexts.org In such cases, the Pd(II) is reduced in situ to the active Pd(0) catalyst. libretexts.org The reaction has a broad substrate scope, tolerating a wide variety of functional groups on both the aryl partner and the amine. wikipedia.org

The development of various generations of catalyst systems, particularly through the design of new phosphine ligands, has significantly expanded the utility of this reaction. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPF allowed for the efficient coupling of primary amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. wikipedia.org

Catalyst SystemAmine SubstrateAryl Partner
Pd(OAc)₂ / P(o-tolyl)₃Cyclic and acyclic secondary aminesAryl bromides
Pd(OAc)₂ / BINAP or DPPFPrimary and secondary aminesAryl iodides and triflates
Pd(OAc)₂ / XantphosDeactivated aminothiophenesHalopyridines

C-O Coupling Reactions (e.g., Wacker Process)

This compound is a key catalyst in C-O coupling reactions, most notably the Wacker process, a landmark industrial method for the oxidation of ethylene (B1197577) to acetaldehyde (B116499). wikipedia.org This process typically utilizes a palladium(II) salt in conjunction with a copper(II) co-catalyst to facilitate the aerobic oxidation. wikipedia.org The fundamental transformation involves the nucleophilic attack of water on a palladium-coordinated ethylene molecule. acs.org

In the catalytic cycle of the Wacker process, this compound is the precursor to the active catalytic species. The reaction is initiated by the coordination of ethylene to the palladium(II) center. Subsequently, a water molecule attacks the coordinated alkene, leading to a hydroxyethyl-palladium intermediate. This intermediate then undergoes a series of steps, including β-hydride elimination, to form acetaldehyde and a reduced palladium(0) species. The role of the copper(II) salt is to reoxidize the palladium(0) back to its active palladium(II) state, which allows the catalytic cycle to continue. Oxygen then reoxidizes the resulting copper(I) back to copper(II).

Detailed mechanistic studies using density functional theory have provided insights into the reaction pathway when palladium acetate is used. These studies suggest that a dimeric palladium acetate complex may be the most active catalyst. The reaction proceeds through an outer-sphere mechanism where a hydroxyl species from the solution couples with the palladium-coordinated ethylene. A crucial step in the formation of acetaldehyde is a series of hydrogen transfers, with a terminal acetate ligand participating in this process. The rate-determining step is identified as the hydrogen transfer that ultimately forms the acetaldehyde product. acs.org

Beyond the classic Wacker process, this compound also catalyzes other C-O bond-forming reactions. For instance, in the presence of this compound, diols can react with alkenes to generate ketals. wikipedia.org Furthermore, palladium-catalyzed intermolecular oxidations of dienes using carboxylic acids as nucleophiles can lead to 1,4-addition products. wikipedia.org

C-P Coupling Reactions

While less common than C-C, C-N, and C-O couplings, this compound also serves as a catalyst for the formation of carbon-phosphorus (C-P) bonds. These reactions are crucial for the synthesis of organophosphorus compounds, which have widespread applications in materials science, medicinal chemistry, and as ligands in catalysis. The catalytic systems for C-P coupling often involve this compound as a precatalyst, which is typically reduced in situ to the active palladium(0) species that enters the catalytic cycle.

The general mechanism for palladium-catalyzed C-P coupling reactions mirrors that of other cross-coupling reactions. It typically involves three key steps:

Oxidative Addition: An aryl or vinyl halide (or triflate) reacts with a palladium(0) complex, leading to the formation of an organopalladium(II) intermediate.

Transmetalation (or a related step): A phosphorus nucleophile, such as a phosphine, phosphite, or a derivative, coordinates to the palladium(II) center and transfers the phosphorus group to the palladium.

Reductive Elimination: The final step involves the formation of the C-P bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Research in this area has demonstrated the versatility of this compound in catalyzing these transformations. The choice of ligands, bases, and reaction conditions is critical for achieving high yields and selectivity. For instance, specialized phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle.

Cascade Reactions

This compound is a highly effective catalyst for cascade reactions, which are chemical processes involving at least two consecutive reactions where the product of the first step becomes the substrate for the next. These reactions are of great interest in organic synthesis due to their efficiency, atom economy, and ability to construct complex molecular architectures from simple starting materials in a single operation. researchtrend.net The versatility of palladium catalysis, including its ability to mediate a wide range of transformations, makes this compound a valuable tool in the design of novel cascade sequences. researchtrend.net

Oxidative Cascade Reactions

Oxidative cascade reactions catalyzed by this compound often involve the formation of multiple bonds in a single pot under oxidative conditions. These reactions provide access to a variety of important heterocyclic and polycyclic compounds. acs.orgnih.gov A common strategy in these reactions is the use of an oxidant, such as molecular oxygen or benzoquinone, to regenerate the active palladium(II) catalyst, allowing for a catalytic process. nih.gov

One notable example is the oxidative cascade cyclization of acrylanilides and N-allylanilines, which yields heterocyclic rings in high yields using a Pd(OAc)₂/pyridine catalyst system with molecular oxygen as a green oxidant. nih.gov Mechanistic investigations have revealed that the cyclization of acrylanilides proceeds via an intramolecular syn-amidopalladation pathway. nih.gov The reversibility of this amidopalladation step acts as a "scavenging process," preventing premature β-hydride elimination and favoring the formation of the cascade cyclization products. nih.gov

Heterogeneous palladium catalysts, which can be prepared from this compound, have also shown high efficiency in oxidative cascade reactions, sometimes exhibiting higher turnover numbers than their homogeneous counterparts. acs.org These heterogeneous systems are particularly advantageous for their ease of separation and recyclability. nih.gov Examples of such reactions include oxidative carbocyclization-carbonylation, oxidative alkynylation-cyclization, and oxidative carbocyclization-borylation. acs.orgnih.gov

Cycloisomerization of Enynes

This compound is a widely used catalyst for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne functionality). This reaction provides an efficient route to functionalized five-membered carbocyclic and heterocyclic compounds. acs.orgnih.gov The reaction is initiated by the acetoxypalladation of the alkyne, followed by an insertion of the alkene into the newly formed palladium-carbon bond, and is terminated by a β-acetoxy elimination to regenerate the palladium(II) catalyst. acs.org

The use of ligands, such as 2,2'-bipyridine, can influence the course of the reaction. nih.gov Furthermore, the development of asymmetric versions of this reaction has been explored, with chiral bisoxazoline ligands being used to induce moderate enantioselectivity. acs.orgnih.gov Mechanistic studies of enyne cycloisomerization have highlighted the complexity of the reaction pathway, with factors such as the presence of water and the nature of the precatalyst and ligand playing crucial roles. acs.org

Substrate TypeCatalyst SystemProduct TypeReference
1,6-EnynesPd(OAc)₂ / 2,2'-bipyridineFunctionalized five-membered carbo- and heterocyclic compounds acs.orgnih.gov
EnynamidesPd(OAc)₂ / bis-benzylidene ethylenediamine (B42938) (bbeda)Azacycles acs.org

Palladium-Catalyzed Cascade Cyclization-Carbonylation

This compound is also instrumental in catalyzing cascade reactions that involve both cyclization and carbonylation steps. These reactions allow for the direct incorporation of a carbonyl group into the product, providing access to a wide range of valuable carbonyl-containing compounds, such as lactones and amides.

For example, the oxidative cyclization-carbonylation of 4-yn-1-ones, mediated by a palladium(II) catalyst system in the presence of carbon monoxide, affords cyclic ketals which can be readily converted into 2-cyclopentenone carboxylates. epa.gov Similarly, palladium-catalyzed cascade carbonylations of alkynols with amines can produce α,β-unsaturated piperidones through a novel catalytic cleavage of the carbon-carbon triple bond. nih.gov In this latter case, a specific ligand, diphenyl(2-pyridyl)phosphine, was found to be crucial for the success of the transformation. nih.gov

Recent developments have also seen the use of this compound in the carbonylation of C(sp³)-H bonds. For instance, N-aryl alkylamides can undergo a cascade C(sp³)-H carbonylation with carbon monoxide to yield succinimide (B58015) and glutarimide (B196013) derivatives. mdpi.com

Starting MaterialsCatalyst SystemProductReference
4-yn-1-ones(CH₃CN)₂PdCl₂ / p-benzoquinone2-cyclopentenone carboxylates epa.gov
Propargylic alcohols and aliphatic aminesPdBr₂ / diphenyl(2-pyridyl)phosphineα,β-unsaturated piperidones nih.gov
N-aryl alkylamides and COPd(OAc)₂ / LigandSuccinimide and glutarimide derivatives mdpi.com

Palladium-Catalyzed Cascade Dehydrogenation-Olefination-Lactonization

A more recent application of this compound is in cascade reactions that combine dehydrogenation, olefination, and lactonization steps. These transformations are particularly useful for the functionalization of aliphatic carboxylic acids. In 2022, a method was developed for the Pd(II)-catalyzed cascade dehydrogenation-olefination-lactonization of aliphatic acids. mdpi.com This reaction allows for the synthesis of β-alkylidene-γ-lactones from readily available starting materials. researchgate.net

The reaction is proposed to proceed through a β,γ-dehydrogenation of the carboxylic acid, followed by a vinyl C-H olefination and subsequent lactonization. researchgate.net This tandem process enables the sequential functionalization of two β-C-H bonds and one γ-C-H bond in a single step. researchgate.net The use of novel bidentate ligands, such as oxime ether-2-pyridone or morpholine-2-pyridone, is critical for achieving this transformation. mdpi.com

This methodology provides a unique and efficient route to β-alkylidene-γ-lactones, which are structural motifs found in various natural products and bioactive molecules, and are often challenging to synthesize using conventional methods. researchgate.net

Asymmetric Catalysis

The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds that are crucial in pharmaceuticals, agrochemicals, and materials science. This compound, in combination with chiral ligands, has emerged as a powerful tool in this domain.

The asymmetric hydrogenation of imines is a direct and efficient method for the synthesis of chiral amines. This compound has been successfully employed as a catalyst for the asymmetric hydrogenation of sterically hindered N-tosylimines, a class of substrates that has traditionally posed a significant challenge. rsc.orgwikipedia.org In a notable study, a catalyst system comprising this compound and a specific chiral diphosphine ligand demonstrated high catalytic activity and exceptional enantioselectivity. rsc.orgwikipedia.org

This methodology provides a straightforward pathway to chiral bulky amines, which are important structural motifs in various biologically active molecules and chiral ligands. wikipedia.org The reaction proceeds with high efficiency, achieving substrate-to-catalyst (S/C) ratios of up to 5000, and delivers the corresponding chiral amines with enantiomeric excesses (ee) up to 99.9%. rsc.orgwikipedia.org Quantum chemical calculations have suggested that the uniformly high enantioselectivities are a result of structurally distinct reaction pathways for the formation of the S- and R-enantiomers. rsc.orgwikipedia.org

Table 1: this compound-Catalyzed Asymmetric Hydrogenation of a Sterically Hindered N-Tosylimine

Substrate Catalyst System S/C Ratio Enantiomeric Excess (ee) Conversion Reference
(Z)-t-butyl phenyl N-tosylimine Pd(OAc)₂ / (R,R)-QuinoxP* 5000 99% Quantitative wikipedia.org

The Fujiwara-Moritani reaction, an oxidative coupling between an arene and an olefin, is a powerful tool for C-H bond functionalization. While this compound is a common catalyst for this transformation, rendering it asymmetric remains a significant challenge. researchgate.net The reaction typically requires elevated temperatures and the use of an oxidant. researchgate.netriyngroup.com

Efforts to develop an asymmetric variant of the Fujiwara-Moritani reaction often involve the use of chiral ligands in conjunction with a palladium source. The goal is to create a chiral catalytic environment that can differentiate between enantiotopic C-H bonds or faces of the olefin, thereby inducing enantioselectivity. Research in this area is ongoing, with the development of highly enantioselective Fujiwara-Moritani reactions being a key objective for the synthesis of chiral alkenylated arenes.

Enantioselective C-H activation has surfaced as a highly efficient strategy for the synthesis of complex chiral molecules from simple, unfunctionalized precursors. ecust.edu.cn this compound, when paired with a suitable chiral ligand, can catalyze the enantioselective functionalization of C-H bonds. ecust.edu.cnchemeurope.com

One notable application is the kinetic resolution of 2-arylnaphthols and 2-arylphenols through a palladium-catalyzed C-H olefination reaction. chemeurope.com In this process, this compound is used with N-protected amino acids as chiral ligands. chemeurope.com This methodology allows for the synthesis of optically active 2-substituted-2'-hydroxyl-biaryls, which are valuable chiral scaffolds. chemeurope.com The reaction proceeds under mild conditions and demonstrates good enantioselectivities. chemeurope.com

Table 2: Enantioselective C-H Olefination of a Racemic Naphthol

Substrate Catalyst System Oxidant Base Temperature Enantiomeric Ratio (Product) Enantiomeric Ratio (Starting Material) Reference
Racemic 2-arylnaphthol 10 mol% Pd(OAc)₂, 30 mol% Boc-isoleucine Copper(II) acetate Cesium carbonate 45 °C High High chemeurope.com

Polymer Chemistry and Materials Science Applications

This compound is not only pivotal in the synthesis of small molecules but also plays a crucial role in polymer chemistry and materials science. Its applications in these fields include the production of conductive polymers and the synthesis of palladium nanoparticles with tailored properties.

This compound is a key precursor in the synthesis of conductive polymers through various cross-coupling reactions. partinchem.com These reactions, such as the Heck and Stille couplings, are fundamental in forming the carbon-carbon bonds that constitute the backbones of conjugated polymers. partinchem.com For instance, this compound can be used to catalyze the Stille polycondensation, a versatile method for creating functional polymers with extended π-conjugation, which is essential for their conductive properties. wiley-vch.de

In these polymerizations, the Pd(II) species is typically reduced in situ to the active Pd(0) catalyst. wiley-vch.de For example, in the presence of phosphine ligands, this compound forms a complex that can undergo intramolecular reduction to generate the Pd(0) species necessary for the catalytic cycle. wiley-vch.de This approach has been utilized in the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives, which are important materials in the field of organic electronics. rsc.org

This compound is a widely used precursor for the synthesis of palladium nanoparticles (PdNPs). wiley-vch.de The synthesis of PdNPs often involves the reduction of this compound in the presence of a stabilizing agent to control the size and prevent agglomeration of the nanoparticles. wiley-vch.deworldscientific.com

A variety of reducing agents can be employed, and in some cases, the stabilizing agent itself can also act as the reductant. wiley-vch.de For example, quercetin (B1663063) diphosphate (B83284), a naturally derived flavonoid, has been used as a reducing, capping, and stabilizing agent in an environmentally friendly route to synthesize PdNPs at ambient temperatures. wiley-vch.de The size of the resulting nanoparticles can be controlled by adjusting the reaction conditions, such as the concentration of the stabilizing agent. wiley-vch.de These synthesized palladium nanoparticles have potential applications in catalysis and other areas of materials science. wiley-vch.deworldscientific.com

Table 3: Synthesis of Palladium Nanoparticles using this compound

Reducing/Stabilizing Agent Reaction Conditions Resulting Nanoparticle Size Reference
Quercetin diphosphate (QDP) Ambient room temperature 1–7 nm (at higher QDP concentration) wiley-vch.de
Alkali and alcohol Microwave irradiation 30–40 nm (average diameter) worldscientific.com

Catalyst Stability, Deactivation, and Regeneration Strategies

Mechanisms of Catalyst Deactivation

Catalyst deactivation in palladium(II) acetate-mediated reactions is a significant challenge that can occur through several pathways. These mechanisms lead to a reduction in catalytic efficiency and can complicate product purification. The primary modes of deactivation involve the reduction of the active Pd(II) species to catalytically inactive or less active forms and their subsequent aggregation.

A common deactivation pathway for palladium catalysts, including those derived from palladium(II) acetate (B1210297), is the formation of palladium black. This process involves the reduction of the active soluble Pd(II) species to palladium(0) nanoparticles, which then aggregate into larger, insoluble clusters. slu.se This agglomeration significantly reduces the catalytically active surface area, leading to a substantial loss of activity.

The formation of palladium black is often promoted by reaction conditions, such as the presence of reducing agents or high temperatures. For instance, in a study on the cycloisomerization of acetylenic acids, experimental evidence showed that the deactivation of a heterogeneous palladium(II) catalyst was primarily caused by the reduction of palladium(II) to metallic palladium nanoparticles, which then aggregated. slu.senih.gov The suppression of this transformation is key to preventing catalyst deactivation. slu.se

Beyond aggregation into palladium black, deactivation can also occur through the formation of other catalytically inactive or less active palladium species. During catalytic cycles, the active Pd(II) species is often reduced to Pd(0). For the catalytic cycle to continue, the Pd(0) must be reoxidized to Pd(II). If this reoxidation is inefficient, the accumulation of Pd(0) species can be a cause of deactivation. slu.se

The formation of these inactive species can be influenced by the specific substrates and reagents present in the reaction mixture. For example, the choice of substrate has been observed to influence the distribution between palladium(II) and palladium(0) species in a heterogeneous catalyst after the reaction. slu.senih.gov

Strategies for Catalyst Stabilization and Recycling

To overcome the challenges of deactivation, various strategies have been developed to stabilize the palladium catalyst, maintain its activity over extended periods, and facilitate its recovery and reuse. These strategies range from the molecular level, involving the use of specific ligands and mediators, to the macroscopic level, through the design of heterogeneous catalytic systems.

The coordination of ligands to the palladium center is a critical strategy for stabilizing the catalyst. Ligands can modulate the electronic properties and steric environment of the palladium atom, thereby influencing its reactivity and stability. Nitrogen-based ligands, such as pyridines and bipyridines, have been shown to be effective in stabilizing Pd(II) catalysts. nih.gov These ligands can enhance the efficiency of the re-oxidation of Pd(0) to Pd(II), particularly in aerobic oxidation reactions, and prevent the precipitation of inactive palladium species. nih.govacs.org

The stability of the ligand itself, especially towards oxidation, is crucial for maintaining the integrity of the catalytic complex. The use of robust, electron-rich ligands, including N-heterocyclic carbenes (NHCs) and certain phosphines, can prevent ligand degradation and subsequent catalyst deactivation. nih.gov The choice of ligand can be tailored to the specific reaction to optimize both catalytic activity and stability.

Ligand TypeFunction
Nitrogen-based Ligands (e.g., Pyridine, Bipyridine) Stabilize Pd(II) species, enhance re-oxidation of Pd(0). nih.gov
N-Heterocyclic Carbenes (NHCs) Provide strong σ-donation, stabilizing the metal center. nih.gov
Electron-rich Phosphines Increase nucleophilicity of Pd(0), facilitating oxidative addition. nih.gov

In catalytic reactions where the active Pd(II) species is reduced to Pd(0), sacrificial oxidizing agents are often required to regenerate the catalyst. To improve the efficiency of this reoxidation, particularly with environmentally benign oxidants like molecular oxygen, electron transfer mediators (ETMs) are employed. nih.gov These mediators, typically metal salts such as those of copper(II) or iron(III), can act as co-catalysts that facilitate the transfer of electrons between the Pd(0) species and the terminal oxidant. nih.gov

The use of ETMs can prevent the deactivation of the catalyst that arises from the agglomeration of Pd(0) nanoparticles, which are more difficult to reoxidize. nih.gov For instance, in the oxidative carbonylation of aniline, the addition of FeCl₃ to a Pd(II)-based catalytic system was investigated for its role as an electron transfer mediator with oxygen. nih.gov

Immobilizing this compound onto a solid support is a widely used strategy to enhance catalyst stability, prevent aggregation, and simplify recycling. slu.se This approach creates a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration. A variety of materials have been explored as supports, each offering different properties in terms of surface area, porosity, and interaction with the palladium species.

Examples of Support Materials:

Aminopropyl-functionalized siliceous mesocellular foam (MCF): This material has been used to immobilize Pd(II) for reactions like the cycloisomerization of acetylenic acids. While deactivation was observed over repeated cycles, this system provided a platform to study deactivation and reactivation mechanisms. slu.se

Covalent Organic Frameworks (COFs): These crystalline porous polymers offer high stability and can be functionalized with ligands to strongly bind palladium, preventing leaching and aggregation. Quinoline- and imine-linked COFs have been shown to be effective supports for creating robust heterogeneous palladium catalysts.

Polymers: this compound has been encapsulated in polyurea microcapsules, creating a robust and recyclable catalyst for various cross-coupling reactions.

The interaction between the support and the palladium species is crucial for preventing the leaching of the metal into the product and for maintaining catalytic activity over multiple cycles.

Support MaterialKey Features
Mesocellular Foam (MCF) High surface area, tunable pore size. slu.se
Covalent Organic Frameworks (COFs) Crystalline, porous, high thermal and chemical stability.
Polyurea Microcapsules Robust encapsulation, allows for simple filtration and reuse.

Heterogeneous Catalysis and Support Materials

Catalyst Regeneration Pathways

When palladium catalysts inevitably deactivate, regeneration processes are required to restore their catalytic activity. Deactivation can occur through various mechanisms, including the blocking of active sites by organic residues, poisoning by substances like sulfur, or sintering of metal particles. mdpi.comdcl-inc.com

One established regeneration method for palladium hydrogenation catalysts involves a multi-step thermal treatment. google.com A typical procedure includes:

Thermal treatment in an inert atmosphere: The deactivated catalyst is heated to between 550°C and 700°C in the absence of oxygen. This step removes volatile carbon-containing materials from the catalyst surface. google.com

Oxidation: The catalyst is then treated with an oxygen-containing gas mixture to burn off remaining carbonaceous deposits. google.com

Rapid Cooling: Following oxidation, the catalyst is cooled rapidly to reactivate it in a manner that maintains performance, particularly in reducing unwanted byproducts in subsequent hydrogenation reactions. google.com

For catalysts deactivated by surface fouling with organic molecules, such as in the debenzylation of HBIW, a chemical washing method can be effective. A process using chloroform and glacial acetic acid with stirring and sonication has been shown to successfully remove blockages and restore the textural and structural properties of Pd(OH)₂/C catalysts. mdpi.com The effectiveness of this regeneration is confirmed by the catalyst's ability to be recycled multiple times while maintaining high product yields. mdpi.com

Future Research Directions and Advanced Methodologies

Flow Chemistry Applications of Palladium(II) Acetate (B1210297) Catalysis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processes, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability. The application of palladium(II) acetate in flow catalysis is a burgeoning area of research, with a focus on developing robust and efficient continuous processes for a variety of important organic transformations. acs.orgmdpi.com

Alkoxycarbonylation reactions of aryl iodides have also been demonstrated in a continuous-flow approach using this compound as the catalyst, even without the need for an additional ligand. acs.org This method allows for efficient mixing of gaseous and liquid reagents, leading to significant throughput. acs.org The development of such ligand-free systems is highly desirable as it simplifies the reaction setup and reduces costs.

The table below summarizes key findings in the application of this compound catalysis in flow chemistry for various cross-coupling reactions.

ReactionCatalyst SystemSubstratesKey Advantages in Flow
Suzuki-Miyaura Coupling Homogeneous and heterogeneous Pd catalysts from Pd(OAc)₂Aryl halides, boronic acidsEnhanced efficiency, catalyst recyclability, scalability mdpi.com
Sonogashira Coupling Heterogeneous Pd-Cu dual reactorAryl halides, terminal alkynesEfficient C-C bond formation, catalyst containment nih.gov
Heck Coupling Polymer-encapsulated silica-supported Pd catalystsAryl halides, alkenesHigh activity, robustness, recyclability researchgate.net
Murahashi Coupling Homogeneous Pd catalystOrganic halides, organolithium reagentsImproved safety and speed researchgate.netunimi.it
Alkoxycarbonylation Pd(OAc)₂ (ligand-free)Aryl iodides, CO, alcoholsHigh throughput, simplified system acs.org

Future research in this area is expected to focus on the development of more stable and active heterogeneous catalysts, the expansion of the reaction scope in flow, and the integration of in-line purification and analysis techniques for fully automated synthesis.

Electrocatalysis and Photocatalysis with this compound

The use of electricity and light to drive chemical reactions offers green and sustainable alternatives to traditional methods that often rely on harsh reagents and conditions. This compound is proving to be a versatile catalyst in both electrocatalysis and photocatalysis, enabling novel transformations and reaction pathways.

In the realm of electrocatalysis , palladium-based materials are being investigated as potential replacements for more expensive platinum catalysts, particularly in fuel cell applications for the oxygen reduction reaction (ORR). ucl.ac.uk While much of this research focuses on heterogeneous palladium alloys, the fundamental principles of palladium's catalytic activity are relevant. The development of well-defined molecular palladium complexes, potentially derived from this compound, for electrocatalytic processes is an area with significant potential for growth.

Photocatalysis involving this compound has seen more extensive exploration in organic synthesis. The ability of palladium complexes to absorb light and engage in single-electron transfer (SET) processes opens up new avenues for cross-coupling reactions. For example, a photo-Heck-type coupling has been developed to introduce fluoroalkyl groups into styrene (B11656) moieties using this compound as the catalyst under visible light irradiation. This approach overcomes some of the challenges associated with traditional Heck reactions involving unactivated alkyl halides.

The mechanism of these photocatalytic reactions often involves the photoexcitation of a palladium complex, which then participates in a redox cycle that may differ from the conventional Pd(0)/Pd(II) pathway. The specific ligands coordinated to the palladium center can significantly influence the photophysical properties and the catalytic efficiency of the system.

Reaction TypeCatalyst SystemKey Features
Photo-Heck-type Fluoroalkylation Pd(OAc)₂ / Visible LightEnables coupling of unactivated alkyl halides, proceeds via a likely SET mechanism.
Oxygen Reduction Reaction (ORR) Pd-based alloysPotential alternative to platinum catalysts in fuel cells. ucl.ac.uk

Future research will likely focus on elucidating the mechanisms of these photo- and electrocatalytic reactions, designing new palladium complexes with tailored photoredox properties, and expanding the scope of these transformations to a wider range of substrates and reaction types.

Bimetallic and Multimetallic Catalytic Systems with this compound

Bimetallic and multimetallic catalysts, which contain two or more different metal atoms in a single catalytic entity, often exhibit synergistic effects that lead to enhanced activity, selectivity, and stability compared to their monometallic counterparts. mdpi.com this compound is a common precursor for the synthesis of such advanced catalytic systems.

A prominent example is the use of palladium-gold (Pd-Au) bimetallic catalysts . These systems have shown exceptional performance in various reactions, including the synthesis of vinyl acetate. google.com In these catalysts, gold is thought to play a role in stabilizing the palladium active sites and preventing their agglomeration. google.com The ratio and distribution of the two metals on the catalyst support are crucial for achieving optimal catalytic performance. researchgate.net Palladium-gold bimetallic nanoparticles have also demonstrated high activity in the sensitive colorimetric detection of sulfide ions. nih.gov

Palladium-copper (Pd-Cu) systems are another important class of bimetallic catalysts. As mentioned in the context of flow chemistry, a dual Pd-Cu reactor has been effectively used for the Sonogashira coupling. nih.gov In this reaction, copper acts as a co-catalyst, facilitating the activation of the alkyne substrate.

More complex heterometallic systems are also being explored. For instance, palladium(II)-indium(III) and palladium(II)-gallium(III) acetate-bridged complexes have been synthesized and shown to be active in the homogeneous hydrogenation of alkynes and alkenes. acs.org

The table below provides a summary of representative bimetallic systems involving palladium derived from this compound and their applications.

Bimetallic SystemPrecursorsApplicationSynergistic Effect
Palladium-Gold (Pd-Au) Pd(OAc)₂, Au precursorVinyl acetate synthesis, Glycerol oxidationEnhanced stability and activity google.comresearchgate.net
Palladium-Copper (Pd-Cu) Pd(OAc)₂, Cu precursorSonogashira couplingCo-catalysis in alkyne activation nih.gov
Palladium-Indium (Pd-In) Pd₃(OAc)₆, In(OAc)₃Alkyne and alkene hydrogenationFormation of active heterometallic complexes acs.org
Palladium-Antimony (Pd-Sb) Pd precursor, Sb precursorToluene (B28343) acetoxylationEnhanced selectivity and yield mdpi.com

The design and synthesis of new bimetallic and multimetallic catalysts with precisely controlled composition and architecture is a key direction for future research. A deeper understanding of the synergistic interactions between the different metal centers will be crucial for the rational design of next-generation catalysts with unprecedented performance.

Development of Novel Ligand Architectures for Enhanced Reactivity and Selectivity

The ligands coordinated to the palladium center play a pivotal role in modulating the reactivity, selectivity, and stability of the catalyst. The development of novel ligand architectures is therefore a central theme in advancing this compound-based catalysis.

Phosphine (B1218219) ligands have been instrumental in the success of many palladium-catalyzed cross-coupling reactions. Research in this area continues to focus on the synthesis of new phosphine ligands with tailored steric and electronic properties to improve catalytic performance. For example, novel P-bridged biaryl phosphines have been developed, combining the tunability of a biaryl backbone with the rigidity of a phosphabicyclo framework. uj.ac.za Air-stable phosphine ligands containing an indole scaffold have also been shown to be effective in Suzuki-Miyaura cross-coupling reactions of challenging chloroarene substrates. acs.org

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. Their strong σ-donating ability and steric bulk can lead to highly stable and active catalysts. This compound is a common precursor for the synthesis of Pd-NHC complexes. arcjournals.org These complexes have been successfully applied in a wide range of transformations, including Suzuki-Miyaura coupling, Heck reactions, and C-H activation. mdpi.comacs.org Novel palladium complexes bearing both NHC and morpholine ligands have also been synthesized and characterized. nih.gov

The table below highlights some recent developments in ligand design for this compound catalysis.

Ligand ClassKey FeaturesApplication Examples
P-bridged Biaryl Phosphines Combines tunability and rigidityCross-coupling reactions uj.ac.za
Indole-based Phosphines Air-stability, effective for chloroarene activationSuzuki-Miyaura coupling acs.org
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, high stabilitySuzuki-Miyaura, Heck, C-H activation mdpi.comacs.org
Tris(NHC) Pincer Ligands Tridentate coordination, high catalyst stabilityCross-coupling, hydrosilylation acs.org
Amidoxime-functionalized Supports Enables catalyst heterogenization and recoverySuzuki cross-coupling nih.gov

The future of ligand design will likely involve the use of computational tools to predict ligand performance, the development of ligands that enable new modes of reactivity, and the design of ligands that promote catalysis in environmentally benign solvents.

Comprehensive Studies on this compound Impurities and Their Catalytic Impact

The purity of this compound can have a significant and often unpredictable impact on its catalytic performance. Commercially available this compound often contains impurities, the most common of which are trispalladium pentacetate mononitrite (Pd₃(OAc)₅(NO₂)) and a polymeric form of palladium acetate ([Pd(OAc)₂]n). acs.orgteknoscienze.com A comprehensive understanding of the catalytic activity of these impurities is crucial for ensuring the reproducibility and reliability of palladium-catalyzed reactions.

Systematic studies have been conducted to compare the catalytic activity of pure trimeric this compound (Pd₃(OAc)₆) with its common impurities in various cross-coupling reactions. acs.org The results of these studies have shown that the impact of the impurities is highly dependent on the specific reaction conditions and the nature of the substrates and ligands.

For instance, in some cases, the nitrite-containing impurity, Pd₃(OAc)₅(NO₂), has been found to be as active or even more active than pure Pd₃(OAc)₆. osi.lv This can be attributed to its different solubility and electronic properties. In contrast, the polymeric impurity, [Pd(OAc)₂]n, is often less active, particularly at lower temperatures and in the absence of a phosphine ligand. teknoscienze.com However, under certain conditions, it can be as effective as the trimeric form. teknoscienze.com

The presence of these impurities can also affect the formation of well-defined palladium pre-catalysts. For example, the synthesis of certain palladacycles may be less efficient when using this compound contaminated with the nitrite impurity. rsc.org

The following table summarizes the comparative catalytic activity of pure this compound and its common impurities in selected reactions.

ReactionPure Pd₃(OAc)₆Pd₃(OAc)₅(NO₂) Impurity[Pd(OAc)₂]n Impurity
Suzuki-Miyaura Coupling ActiveCan be equally or more active osi.lvLess active at lower temperatures teknoscienze.com
Heck Coupling ActiveActivity can be comparableCan be less active osi.lv
Buchwald-Hartwig Amination ActiveCan be equally activeCan be equally active osi.lv
Palladacycle Formation OptimalCan lead to lower yields osi.lvUnreactive osi.lv

Given the significant influence of impurities on catalytic outcomes, future research should focus on the development of standardized analytical methods for accurately quantifying the purity of this compound. Furthermore, a deeper mechanistic understanding of how these impurities participate in catalytic cycles is needed to better predict their effects and to develop strategies for either mitigating their negative impacts or harnessing their potential benefits. The use of highly pure this compound is generally recommended for achieving consistent and reproducible results, especially in the development of new catalytic methodologies. teknoscienze.com

Q & A

Q. What are the most common catalytic applications of palladium(II) acetate in organic synthesis?

Pd(OAc)₂ is widely used in cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) and decarbonylation of aldehydes. Its efficacy arises from its ability to activate substrates via oxidative addition and stabilize intermediates. For example, in Heck reactions, Pd(OAc)₂ pairs with ligands like triphenylphosphine to enable C–C bond formation . Methodological optimization includes adjusting ligand ratios (e.g., 1:2 Pd:phosphine) and solvent systems (e.g., DMF or toluene) to enhance yield .

Q. How does the purity of Pd(OAc)₂ affect catalytic performance?

Commercial Pd(OAc)₂ often contains impurities like Pd₃(OAc)₅(NO₂) or polymeric [Pd(OAc)₂]ₙ, which can alter reaction kinetics. Researchers should characterize batches using X-ray diffraction (XRD) or NMR to confirm purity. Studies show that impurities reduce catalytic efficiency by 10–20% in decarbonylation reactions .

Q. What are the standard protocols for synthesizing Pd(OAc)₂?

Pd(OAc)₂ is typically prepared by refluxing palladium sponge with glacial acetic acid and nitric acid. The reaction is monitored via UV-Vis spectroscopy (absorbance peak at 390 nm) until the solution turns reddish-brown. Post-synthesis, the product is crystallized and dried under vacuum .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in Pd(OAc)₂’s solution-state vs. solid-state structure?

Pd(OAc)₂ exists as a trimer in the solid state (confirmed by XRD) but dissociates into monomeric species in polar solvents. In situ X-ray absorption spectroscopy (XAS) and EXAFS can track structural changes during catalysis. For instance, monomeric Pd species dominate in DMSO, enhancing oxidative addition rates .

Q. What experimental strategies mitigate low yields in Pd(OAc)₂-catalyzed decarbonylation?

Lower yields (e.g., <80%) are often linked to side reactions or catalyst deactivation. Optimize by:

  • Reducing reflux time to 2–4 hours to prevent Pd nanoparticle formation.
  • Adding stabilizing ligands (e.g., 1,10-phenanthroline) to prolong catalyst lifetime.
  • Using GC-MS to quantify byproducts (e.g., CO release) and adjust reaction stoichiometry .

Q. How do ligand electronic properties influence Pd(OAc)₂’s activity in asymmetric catalysis?

Electron-rich ligands (e.g., BINAP) increase Pd’s electron density, accelerating transmetallation in Suzuki reactions. Compare turnover frequencies (TOF) using cyclic voltammetry (CV): Pd(OAc)₂ with BINAP shows a TOF of 1,200 h⁻¹ vs. 800 h⁻¹ with triphenylphosphine. Steric effects are quantified via Hammett plots .

Data Contradiction and Reproducibility

Q. How can researchers reconcile discrepancies in Pd(OAc)₂’s reported catalytic efficiency across studies?

Variations arise from differences in:

  • Purity : Use ICP-MS to quantify Pd content (target: 47% Pd).
  • Solvent polarity : Dielectric constants (ε) > 30 (e.g., DMF) favor ionic pathways, while low-ε solvents (toluene) favor radical mechanisms.
  • Oxygen sensitivity : Conduct reactions under inert gas to avoid Pd oxidation .

Q. Why do some studies report Pd(OAc)₂ as ineffective for C–H activation without additives?

Pd(OAc)₂ requires oxidants (e.g., Ag₂CO₃) or directing groups (e.g., pyridine) for C–H functionalization. Compare turnover numbers (TON) with/without additives: TON increases from <5 to >50 when using 10 mol% Ag₂CO₃ in acetoxylation reactions .

Methodological Tables

Application Optimal Conditions Yield/TOF Key Reference
Heck ReactionPd(OAc)₂ (5 mol%), PPh₃, DMF, 100°C85–92%
Aldehyde DecarbonylationPd(OAc)₂ (2 mol%), 4h reflux, no ligand70–100%
Suzuki CouplingPd(OAc)₂ (1 mol%), BINAP, K₂CO₃, toluene/waterTOF: 1,200 h⁻¹

Key Recommendations

  • Storage : Store Pd(OAc)₂ in anhydrous conditions (≤5% humidity) at 4°C to prevent hydrolysis .
  • Characterization : Use FT-IR (acetate peaks at 1,550 cm⁻¹) and TGA (decomposition at 220°C) for batch validation .
  • Safety : Pd(OAc)₂ is hygroscopic and may release acetic acid fumes; handle in a fume hood .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.